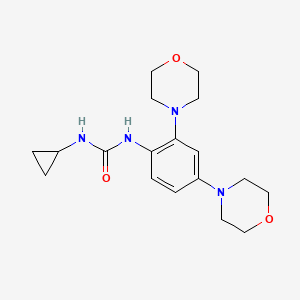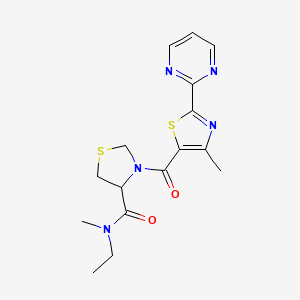
1-Cyclopropyl-3-(2,4-dimorpholin-4-ylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(2,4-dimorpholin-4-ylphenyl)urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cyclopropyl group and two morpholine rings attached to a phenylurea backbone, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(2,4-dimorpholin-4-ylphenyl)urea typically involves the reaction of cyclopropyl isocyanate with 2,4-dimorpholin-4-ylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(2,4-dimorpholin-4-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings or the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,4-dimorpholin-4-ylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
- 1-Cyclopropyl-3-(2-fluorophenyl)urea
- 1-Cyclopropyl-3-(2-morpholin-4-ylphenyl)urea
- 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Comparison: 1-Cyclopropyl-3-(2,4-dimorpholin-4-ylphenyl)urea is unique due to the presence of two morpholine rings, which can enhance its solubility and bioavailability compared to similar compounds. The cyclopropyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropyl-3-(2,4-dimorpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c23-18(19-14-1-2-14)20-16-4-3-15(21-5-9-24-10-6-21)13-17(16)22-7-11-25-12-8-22/h3-4,13-14H,1-2,5-12H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIPRVKRSXZWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol](/img/structure/B7420685.png)
![6-methoxy-3-methyl-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]quinoxalin-2-amine](/img/structure/B7420712.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-6-methoxy-3-methylquinoxalin-2-amine](/img/structure/B7420725.png)
![N-[4-(carbamoylamino)phenyl]-5-methyl-1,2-benzothiazole-3-carboxamide](/img/structure/B7420726.png)
![N-[1-(4-methoxyphenyl)piperidin-4-yl]-7-methyl-1-benzofuran-2-carboxamide](/img/structure/B7420729.png)

![1-[(2S)-2-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7420737.png)
![5-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-(2-pyridin-2-ylethyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine](/img/structure/B7420746.png)
![[4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate](/img/structure/B7420748.png)
![5-Ethyl-3-[(3-fluoro-4-phenoxyphenyl)methyl]-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione](/img/structure/B7420750.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-imine](/img/structure/B7420752.png)
![Ethyl 2-[2-(2-thiophen-2-ylethylcarbamoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B7420758.png)
![4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B7420769.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-imine](/img/structure/B7420773.png)
